Fenilpiperidine

Phenylpiperidines are a class of heterocyclic compounds characterized by the presence of a phenyl group attached to a piperidine ring. These molecules are widely studied due to their diverse biological activities and potential applications in drug discovery. The aromatic nature of the phenyl moiety enhances the lipophilicity of these compounds, potentially increasing their permeability across cell membranes. Common derivatives include substituted phenylpiperidines, which can exhibit a range of pharmacological properties depending on the substituents attached to both the phenyl and piperidine rings.

Structurally, phenylpiperidines possess an aromatic six-membered ring fused with a saturated seven-membered nitrogen-containing heterocycle. This unique structure offers opportunities for medicinal chemistry modifications aimed at optimizing receptor binding affinity, enhancing selectivity, or improving pharmacokinetic properties.

Phenylpiperidines are used in various applications such as the development of central nervous system drugs, analgesics, and potential treatments for psychiatric disorders due to their ability to modulate serotonin and dopamine receptors. Their versatile structural features make them valuable tools in both academic research and pharmaceutical industries.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

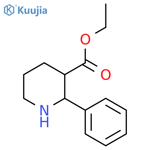

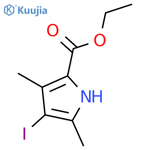

ethyl 2-phenylpiperidine-3-carboxylate | 54529-38-3 | C14H19NO2 |

|

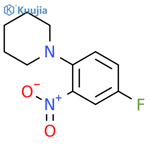

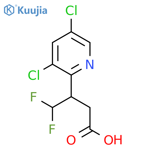

1-(4-Fluoro-2-nitrophenyl)piperidine | 719-70-0 | C11H13FN2O2 |

|

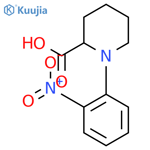

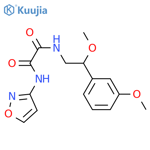

1-(2-nitrophenyl)piperidine-2-carboxylic acid | 89860-65-1 | C12H14N2O4 |

|

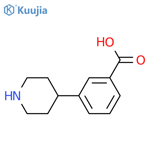

3-(Piperidin-4-yl)benzoic acid | 766508-67-2 | C12H15NO2 |

|

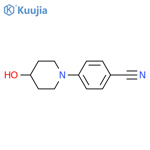

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- | 79421-43-5 | C12H14N2O |

|

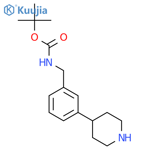

tert-Butyl 3-(piperidin-4-yl)benzylcarbamate | 725228-49-9 | C17H26N2O2 |

|

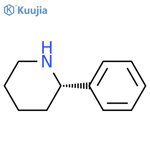

(S)-2-Phenylpiperidine | 70665-05-3 | C11H15N |

|

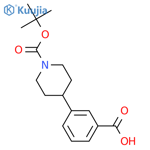

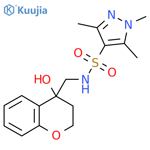

3-(1-tert-butoxycarbonyl-4-piperidyl)benzoic acid | 828243-30-7 | C17H23NO4 |

|

1-2-(Trifluoromethyl)phenylpiperidin-4-one | 821792-43-2 | C12H12F3NO |

|

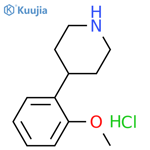

4-(2-methoxyphenyl)piperidine;hydrochloride | 82212-04-2 | C12H18ClNO |

Letteratura correlata

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

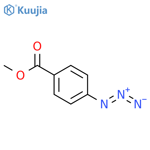

methyl 4-azidobenzoate Cas No: 20442-96-0

methyl 4-azidobenzoate Cas No: 20442-96-0